![molecular formula C22H23N3O4 B11187498 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11187498.png)
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
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Overview
Description
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a complex organic compound featuring a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Nucleophilic Substitution at Methoxy Groups
The methoxy (-OCH₃) substituents on the 2,4,5-trimethoxyphenyl ring undergo nucleophilic substitution under acidic or basic conditions. This reactivity enables functional group diversification:
-
Reagents/Conditions : Amines, thiols, or alcohols in the presence of H₂SO₄, HCl, or K₂CO₃.
-
Products : Substituted aryl derivatives with improved solubility or bioactivity.
Example :
Reaction with benzylamine in ethanol at 80°C replaces a methoxy group with a benzylamino group, yielding analogs with enhanced calcium channel blocking activity.
Oxidation of the Dihydropyrimidine Ring
The dihydropyrimidine moiety can be oxidized to a fully aromatic pyrimidine system, altering electronic properties:
-
Reagents/Conditions : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).
-
Products : Pyrimido[1,2-a]benzimidazol-3-yl derivatives with increased planarity.
Data :
Starting Material | Oxidizing Agent | Yield | Product Stability |
---|---|---|---|
Dihydropyrimidine | KMnO₄ (0.1 M) | 72% | High (crystalline) |
Acylation/Alkylation at the Ethanone Group
The ethanone (-COCH₃) group participates in acylation or alkylation reactions:
-
Reagents/Conditions : Acetyl chloride (for acylation) or methyl iodide (for alkylation) with NaH as a base.
-
Products : Modified ketones with tailored lipophilicity.
Mechanism :
The enolate intermediate forms under basic conditions, reacting with electrophiles to yield branched derivatives.
Acid/Base-Mediated Ring-Opening
Strong acids or bases induce ring-opening of the dihydropyrimidine system:
-
Reagents/Conditions : HCl (conc.) or NaOH (10%) at reflux.
-
Products : Benzimidazole derivatives or fragmented amines.
Application :
This reaction aids in structural elucidation via degradation studies.
Palladium-Catalyzed Coupling Reactions
While direct evidence is limited, analogous compounds undergo Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The benzimidazole nitrogen or aryl halide substituents (if present) could facilitate such reactions .
Hypothetical Pathway :
Step | Reaction Type | Reagents | Expected Product |
---|---|---|---|
1 | Bromination | Br₂/FeCl₃ | Aryl bromide intermediate |
2 | Suzuki Coupling | Pd(PPh₃)₄, Boronic acid | Biaryl derivative |
Pharmacological Relevance of Reactivity
Modifications via these reactions correlate with bioactivity:
-
Oxidation : Reduces multidrug resistance reversal potency but improves metabolic stability.
-
Substitution : 2,4,5-Trimethoxy-to-amine derivatives show 2.5-fold higher P-glycoprotein inhibition than verapamil.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound has shown promising anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the effects on breast cancer cells (MCF-7), revealing significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved mitochondrial pathway activation leading to caspase-dependent apoptosis .
Antimicrobial Properties
The compound has also been tested for antimicrobial efficacy against several pathogens:
- Case Study 2 : The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound:
- Case Study 3 : In a rat model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Summary of Biological Activities
Activity Type | Cell Line/Organism | Concentration (µM) | Observed Effect |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | >10 | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | 32 | Minimum inhibitory concentration |
Anti-inflammatory | Rat model | N/A | Significant reduction in paw edema |
Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Condensation | Aldehyde + Amine |
Step 2 | Cyclization | Acid Catalyst |
Step 3 | Methylation | Methylating Agent |
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. This compound may also modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with therapeutic applications.
Uniqueness
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone stands out due to its unique combination of a trimethoxyphenyl group with a pyrimido[1,2-a]benzimidazole scaffold. This structure imparts distinct biological activities and potential therapeutic benefits, making it a valuable compound for further research and development .
Biological Activity
The compound 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a synthetic derivative belonging to the class of benzimidazole compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound's structure features a benzimidazole core with additional functional groups that contribute to its biological properties. The presence of the trimethoxyphenyl group and the dihydropyrimidine moiety is noteworthy for its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi.
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with an MIC ranging from 12.5 to 50 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In vitro tests indicated that it also possesses antifungal activity against Candida albicans and other fungal strains with MIC values comparable to established antifungal agents .
Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 25 | Ampicillin (100) |
Escherichia coli | 50 | Ciprofloxacin (25) |
Candida albicans | 250 | Griseofulvin (500) |
Antiviral Activity
Benzimidazole derivatives have shown potential in inhibiting viral replication. Some studies suggest that similar compounds can inhibit Hepatitis C virus (HCV) replication with low EC50 values . Although specific data on this compound's antiviral activity is limited, its structural analogs exhibit significant promise.
Antitumor Activity
Research indicates that benzimidazole derivatives can act as antitumor agents by inducing apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation has been suggested in preliminary studies . Further investigations are needed to elucidate its mechanism of action in cancer therapy.
Case Study 1: Synthesis and Evaluation
In a study published in MDPI, researchers synthesized various benzimidazole derivatives and evaluated their biological activities. One derivative exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, highlighting the potential of structural modifications to enhance antimicrobial efficacy .
Case Study 2: Structure-Activity Relationship
A comprehensive review highlighted the importance of functional group positioning on the biological activity of benzimidazoles. Modifications similar to those found in this compound significantly influenced their antimicrobial and anticancer activities .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C22H23N3O4/c1-12-20(13(2)26)21(14-10-18(28-4)19(29-5)11-17(14)27-3)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,21H,1-5H3,(H,23,24) |
InChI Key |
MTORMFRZHVNHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C |
Origin of Product |
United States |
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